molecular formula C21H25FN2O4 B3464260 (4-FLUOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

(4-FLUOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

Cat. No.: B3464260
M. Wt: 388.4 g/mol
InChI Key: MUKBNHNGTIYFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)[4-(2,4,5-trimethoxybenzyl)piperazino]methanone is a piperazine-derived methanone compound featuring a 4-fluorophenyl group attached to the carbonyl carbon and a 2,4,5-trimethoxybenzyl substituent on the piperazine ring. The trimethoxybenzyl group likely enhances lipophilicity and influences binding interactions in biological systems, similar to other methoxy-substituted aromatic systems .

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-8-10-24(11-9-23)21(25)15-4-6-17(22)7-5-15/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKBNHNGTIYFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2,4,5-trimethoxybenzyl chloride and the piperazine core.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the piperazine derivative with 4-fluorobenzoyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structural Formula

The compound's IUPAC name is (4-fluorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone. Its molecular formula is C21H25FN2O4C_{21}H_{25}FN_{2}O_{4}, with a molecular weight of 376.44 g/mol.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Methoxy groups can be oxidized to aldehydes or carboxylic acids.
  • Reduction : The carbonyl group can be reduced to alcohols.
  • Substitution : The fluorine atom can be replaced by other nucleophiles.

Chemistry

In the field of chemistry, (4-FLUOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications.

Biology

The compound is being investigated for its pharmacological properties. Its structural characteristics suggest potential interactions with biological receptors or enzymes, which could lead to therapeutic applications in treating various diseases. Research is ongoing to understand its mechanism of action and biological efficacy.

Medicine

In medicinal chemistry, there is significant interest in exploring the therapeutic effects of this compound, particularly in relation to neurological disorders. Studies are focusing on its ability to modulate neurotransmitter systems and its potential neuroprotective effects.

Industry

The compound may also find applications in developing advanced materials with specific properties. Its unique functional groups could be utilized in creating polymers or other materials with tailored characteristics for industrial use.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
(4-Fluorophenyl)[4-(2,4,5-trimethoxybenzyl)piperazino]methanone (Target) C₂₅H₂₈FN₃O₄* 465.51† 4-Fluorophenyl, 2,4,5-trimethoxybenzyl-piperazino N/A
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME C₂₆H₂₈FN₃O 417.50 Benzhydryl-piperazino, O-methyloxime, 4-fluorophenyl
(4-BENZYLPIPERAZINO)(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-4-PIPERIDINYL)METHANONE C₂₃H₂₆ClF₃N₄O 466.93 Benzyl-piperazino, chloro-trifluoromethylpyridinyl
3-([4-(2-FLUOROPHENYL)PIPERAZINO]METHYL)-4-(4-METHOXYPHENYL)-1-PHENYL-2-AZETANONE C₂₇H₂₈FN₃O₂ 445.53 2-Fluorophenyl-piperazino, methoxyphenyl, azetanone
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE C₁₉H₁₇F₄N₃O₃S 443.42 4-Fluorophenyl-sulfonyl-piperazino, trifluoromethylphenyl
(4-NITROPHENYL)(PIPERAZINO)METHANONE C₁₁H₁₂N₄O₃ 248.24 4-Nitrophenyl, unsubstituted piperazino

*Estimated based on structural analogy.
†Calculated using atomic masses.

Substituent Effects on Physicochemical Properties

  • Fluorophenyl vs.
  • Trimethoxybenzyl vs. Benzhydryl : The 2,4,5-trimethoxybenzyl substituent in the target may enhance solubility relative to the bulky benzhydryl group in ’s compound, which has a higher logP (predicted) .
  • Sulfonyl and Trifluoromethyl Groups: The sulfonyl-piperazino and trifluoromethylphenyl groups in ’s compound introduce strong electron-withdrawing effects, likely altering receptor binding kinetics compared to the target’s methoxybenzyl group .

Pharmacological Implications

Compounds with fluorophenyl-piperazino scaffolds (e.g., ) have shown diverse biological activities, including enzyme inhibition (e.g., leukotriene A4 hydrolase) and receptor modulation .

Structural Analysis and Clustering

Using the graph-based algorithm from , the target compound clusters with other piperazino methanones sharing fluorophenyl or methoxybenzyl groups. Key maximal common subgraphs include the piperazine ring and carbonyl group, highlighting conserved pharmacophoric features .

Q & A

Basic: What are the recommended synthetic routes for (4-Fluorophenyl)[4-(2,4,5-Trimethoxybenzyl)piperazino]methanone, and how can reaction yields be optimized?

Answer:
The synthesis typically involves coupling a piperazine derivative with a fluorophenyl-methanone precursor. Key steps include:

  • N-Alkylation : Reacting 4-(2,4,5-trimethoxybenzyl)piperazine with 4-fluorobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Reported yields for analogous piperazine-methanones range from 41% to 92%, depending on substituent steric effects .
  • Optimization : Increase yields by:
    • Slow addition of reagents to minimize side reactions.
    • Microwave-assisted synthesis to enhance reaction kinetics.
    • Monitoring reaction progress via TLC (Rf ~0.39–0.44 for similar compounds) .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature. For example, fluorine-substituted methanones exhibit characteristic aromatic proton splits (δ 7.45–7.77 ppm) and methoxy peaks (δ 3.89–3.94 ppm) .
    • HPLC : Use reverse-phase C18 columns (e.g., tR = 6.90 min, 99.3% purity achieved for structurally related imidazole-methanones) .
    • Melting Point : Validate against published ranges (e.g., 153–191°C for piperazine derivatives) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s interaction with neurotransmitter receptors?

Answer:

  • Receptor Binding Assays : Screen against serotonin (5-HT2A) and dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT2A). Fluorine at the 4-position on the phenyl ring enhances receptor affinity due to electronegativity and steric fit .
  • Molecular Docking : Model interactions using X-ray crystallography data of homologous compounds (e.g., piperazine-methanones in complex with 5-HT2A receptors) .
  • Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess antagonist vs. agonist profiles .

Advanced: How do structural modifications (e.g., methoxy group positioning) impact its antiproliferative activity in cancer cell lines?

Answer:

  • Trimethoxy Substitution : The 2,4,5-trimethoxybenzyl group enhances tubulin polymerization inhibition, as seen in analogues with IC₅₀ values <1 μM in MCF-7 breast cancer cells .
  • Fluorine Positioning : Para-fluorine on the phenyl ring improves metabolic stability and membrane permeability, critical for in vitro efficacy .
  • SAR Validation : Compare cytotoxicity (MTT assays) against parental and resistant cell lines to identify mechanisms (e.g., P-gp efflux avoidance) .

Advanced: What experimental controls are critical when evaluating this compound’s role in inflammatory pathways (e.g., p38 MAPK inhibition)?

Answer:

  • Positive/Negative Controls : Include SB 239063 (p38 inhibitor) and vehicle-treated cells .
  • Biomarker Quantification : Measure TNF-α (ELISA) and phosphorylated p38 (Western blot) in LPS-stimulated macrophages .
  • Dose-Response Curves : Use 10 nM–100 μM concentrations to establish IC₅₀ and avoid off-target effects at high doses .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the methanone group.
  • Stability Monitoring : Perform periodic HPLC checks; degradation manifests as additional peaks at δ 10.46–10.60 ppm (imidazole tautomers) .
  • Solubility : Use DMSO for biological assays (solubility >10 mM) and methanol for analytical purposes .

Advanced: How can computational methods predict metabolic pathways and potential toxicities?

Answer:

  • In Silico Tools : Use PISTACHIO/BKMS_METABOLIC databases to identify likely Phase I/II modifications (e.g., demethylation of methoxy groups or glucuronidation) .
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
  • Toxicity Prediction : Apply Derek Nexus for structural alerts (e.g., nitro groups from related compounds may raise genotoxicity flags) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-FLUOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(4-FLUOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.